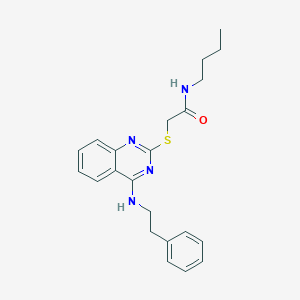

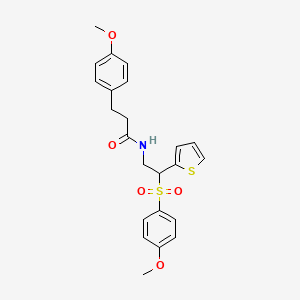

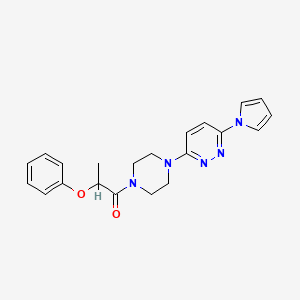

![molecular formula C22H22F3N3O5 B2497906 N-[5-(3,4,5-三乙氧基苯基)-1,3,4-噁二唑-2-基]-3-(三氟甲基)苯甲酰胺 CAS No. 891126-29-7](/img/structure/B2497906.png)

N-[5-(3,4,5-三乙氧基苯基)-1,3,4-噁二唑-2-基]-3-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the class of 1,3,4-oxadiazoles, a group of heterocyclic compounds known for their diverse pharmacological activities and applications in material science. The structural uniqueness of 1,3,4-oxadiazoles, characterized by the presence of an oxadiazole ring, makes them a focal point in synthetic organic chemistry for developing new materials and bioactive molecules.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including compounds like N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide, typically involves cyclization reactions starting from acid hydrazides, carboxylic acids, or their derivatives. These reactions may employ condensation with hydrazides or the use of cyclodehydration agents to form the oxadiazole ring (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is analyzed through techniques like X-ray crystallography, NMR, and IR spectroscopy. These analyses provide insights into the compound's crystal packing, hydrogen bonding, and overall molecular geometry, which are crucial for understanding its physical and chemical properties (Sharma et al., 2016).

Chemical Reactions and Properties

1,3,4-oxadiazole derivatives participate in various chemical reactions, reflecting their chemical properties. Their reactivity often involves nucleophilic attack at the carbon adjacent to the oxadiazole ring or electrophilic substitution at the phenyl rings. These reactions are essential for further functionalization of the oxadiazole core and for the synthesis of more complex molecules (Cosimelli et al., 2001).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the introduction of triethoxyphenyl and trifluoromethyl groups can affect the compound's lipophilicity and thermal stability, which are important for its potential applications (Mikhailov et al., 2018).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are key for understanding the behavior of 1,3,4-oxadiazole derivatives in biological systems or in material science applications. The presence of electron-withdrawing or electron-donating groups in the molecule can significantly alter these properties, guiding the design of compounds with desired reactivity and stability profiles (Buscemi et al., 2005).

科学研究应用

抗癌潜力

该化合物的衍生物已被研究用于癌症治疗。例如,一项研究探讨了取代N-(4-{5-[4-(5-甲基-1,3,4-噁二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,显示出对各种癌细胞系(包括乳腺癌、肺癌、结肠癌和卵巢癌)具有中等至优异的抗癌活性(Ravinaik et al., 2021)。

抗微生物和抗结核活性

该化合物的衍生物已被评估其抗微生物特性。一项涉及硫脲衍生物的研究,包括1,3,4-噁二唑,报告了抗微生物活性,突显了该化合物在治疗微生物感染中的潜力(Elmagd et al., 2017)。另一项研究合成了新的N-(4-(5-芳基-3-(5-甲基-1,3,4-噁二唑-2-基)-1H-吡唑-1-基)苯基)-4-酰胺衍生物,显示出对结核分枝杆菌具有显著的抗结核活性(Nayak et al., 2016)。

材料科学和聚合物研究

在材料科学领域,含有1,3,4-噁二唑或苯甲腈单元的芳香族聚酰胺已被合成,表现出良好的热稳定性和创造薄、柔韧膜的潜力。这些聚合物表现出高拉伸强度和荧光等性质,表明它们在材料科学中的应用(Sava et al., 2003)。

光物理性质

关于醇中1,3,4-噁二唑的光解研究表明,这些化合物在辐射下经历一系列化学转化,形成苯甲酸酯和苯甲腈亚胺等产物。这表明它们在涉及光物理性质和光化学转化的研究中具有潜在用途(Tsuge et al., 1977)。

未来方向

Oxadiazole derivatives, including “N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide”, represent a promising class of compounds for further study due to their broad spectrum of biological activity . Future research could focus on exploring their potential applications in various fields, including medicine and agriculture .

属性

IUPAC Name |

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O5/c1-4-30-16-11-14(12-17(31-5-2)18(16)32-6-3)20-27-28-21(33-20)26-19(29)13-8-7-9-15(10-13)22(23,24)25/h7-12H,4-6H2,1-3H3,(H,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASHNSZYXKHZTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

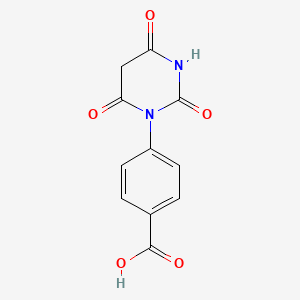

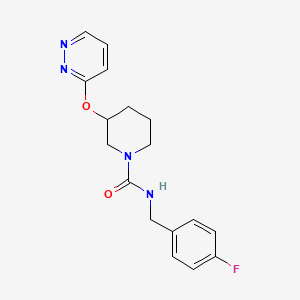

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)

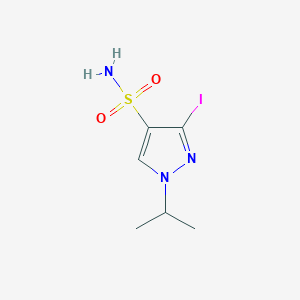

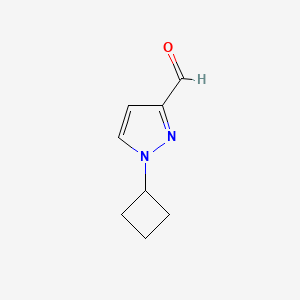

![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)

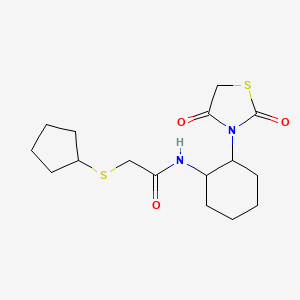

![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)

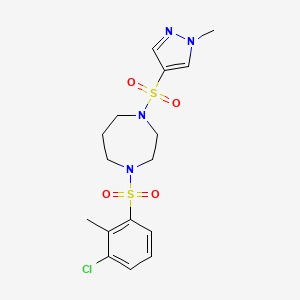

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)